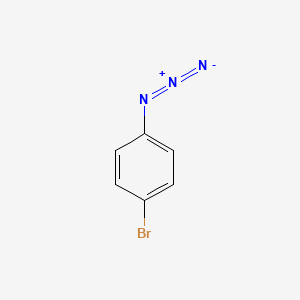

1-Azido-4-bromobenzene

描述

Contextualization within Aromatic Azide (B81097) Chemistry

Aromatic azides are a class of organic compounds characterized by the presence of an azide functional group attached to an aromatic ring. mdpi.com The azide group, with its linear and resonance-stabilized structure, is a versatile functional group in organic synthesis. smolecule.com Organic azides are known to participate in a variety of reactions, most notably cycloadditions and rearrangements. mdpi.com

The reactivity of the azide group is influenced by the electronic nature of the aromatic ring. In the case of 1-Azido-4-bromobenzene, the bromine atom, being an electron-withdrawing group, influences the electronic properties of the azide moiety. scbt.com This electronic modulation can affect the compound's reactivity in processes like the Huisgen 1,3-dipolar cycloaddition.

The synthesis of this compound is commonly achieved through the diazotization of 4-bromoaniline (B143363), followed by reaction with sodium azide. ontosight.ai This method represents a standard approach for introducing an azide group onto an aromatic ring. ontosight.ai

Significance of Dual Functionality (Azide and Halogen Moieties) in Organic Synthesis

The true synthetic power of this compound lies in its dual functionality, possessing both a reactive azide group and a versatile bromine atom. smolecule.com This unique combination allows for a wide range of chemical transformations, making it a valuable building block for creating complex molecules. smolecule.com The two functional groups can react independently, enabling sequential or orthogonal synthetic strategies.

The azide group is primarily utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. ontosight.ai These reactions form stable triazole rings, a common structural motif in medicinal chemistry and materials science. ontosight.ai

Simultaneously, the bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. ontosight.aiscbt.com These palladium-catalyzed reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The ability to engage in these coupling reactions allows for the introduction of a wide array of substituents at the para-position of the benzene (B151609) ring.

This orthogonal reactivity is of paramount importance. For instance, the azide can be used to link the molecule to a biomolecule or a polymer backbone via click chemistry, while the bromine atom can be subsequently used to introduce another functional group through a cross-coupling reaction. smolecule.com This step-wise approach provides chemists with precise control over the final molecular architecture.

The table below summarizes the key reactive sites and their primary applications:

| Functional Group | Primary Reaction Type(s) | Key Applications |

| Azide (-N₃) | 1,3-Dipolar Cycloaddition (Click Chemistry) | Bioconjugation, Polymer Synthesis, Formation of Triazoles |

| Bromine (-Br) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Introduction of Aryl, Alkyl, and Alkenyl Groups |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-azido-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSJSMSBFMDFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175218 | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-88-4 | |

| Record name | 4-Bromophenyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Academic Synthesis of 1 Azido 4 Bromobenzene

Classical Preparative Routes

Classical methods for the synthesis of 1-azido-4-bromobenzene have been well-established in the chemical literature. These routes typically involve diazotization of an aromatic amine or nucleophilic substitution reactions.

A traditional and widely used method for the preparation of aryl azides is the diazotization of the corresponding aromatic amine, followed by the introduction of the azide (B81097) group. scielo.br In the case of this compound, the synthesis commences with 4-bromoaniline (B143363).

The process involves the reaction of 4-bromoaniline with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), at low temperatures (0-5°C) to form the corresponding diazonium salt, 4-bromobenzenediazonium (B8398784). iiste.orgrsc.org This intermediate is generally unstable and is used immediately in the subsequent step. google.com The diazonium salt is then treated with a source of azide ions, such as sodium azide, to yield this compound.

Table 1: Representative Diazotization-Azide Introduction Reaction

| Starting Material | Reagents | Product | Yield |

| 4-Bromoaniline | 1. NaNO₂, H₂SO₄, 0-5°C2. NaN₃ | This compound | Not specified |

This table illustrates a typical reaction scheme for the synthesis of this compound via diazotization.

Aryl azides can also be synthesized through the nucleophilic aromatic substitution (SNAr) of an aryl halide with an azide salt. tpu.ru However, this method is generally effective only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. For non-activated aryl halides like 1,4-dibromobenzene, this reaction is typically challenging under standard conditions. More forcing conditions or the use of catalysts are often required to facilitate the substitution of a bromide with an azide anion. researchgate.netrsc.org Copper-catalyzed coupling reactions of aryl halides with sodium azide have been developed to overcome this limitation, providing a viable route to aryl azides from the corresponding halides. researchgate.netresearchgate.net

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and often safer methods for the preparation of aryl azides, including this compound.

A significant improvement over the classical diazotization method involves the use of arenediazonium tosylates. organic-chemistry.org These salts are often crystalline, isolable, and significantly more stable than their diazonium chloride or tetrafluoroborate (B81430) counterparts, making them safer to handle and store. google.comresearchgate.net

The synthesis of this compound via its arenediazonium tosylate intermediate follows a similar initial diazotization step of 4-bromoaniline, but in the presence of p-toluenesulfonic acid (p-TsOH). The resulting 4-bromobenzenediazonium tosylate can then be reacted with sodium azide in an aqueous medium at room temperature to afford this compound in high yield and purity, often without the need for further purification. tpu.ruorganic-chemistry.org

Table 2: Synthesis of this compound via Arenediazonium Tosylate

| Starting Material | Reagents | Product | Yield |

| 4-Bromoaniline | 1. NaNO₂, p-TsOH2. NaN₃, H₂O, RT | This compound | 97% |

This table presents the high-yield synthesis of this compound using the arenediazonium tosylate method. tpu.ru

Concerns over residual metal contamination in final products have driven the development of metal-free azidation methods. One such approach involves an in situ diazotization followed by azidation in the presence of p-TsOH, which allows for the direct transformation of aromatic amines to aryl azides without the need for a metal catalyst. organic-chemistry.org This method is experimentally simple and provides clean products. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields in Academic Preparations

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the safety of the procedure. Key parameters that are often optimized include temperature, solvent, reaction time, and the stoichiometry of reagents.

For the classical diazotization reaction, maintaining a low temperature (typically 0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. In the synthesis of related compounds, optimization of reaction time has been shown to reduce the formation of undesired byproducts. scielo.br For instance, in the preparation of arenediazonium tosylates, the reaction of the aromatic amine with sodium nitrite and p-TsOH is typically carried out at room temperature, which simplifies the experimental setup. organic-chemistry.org The subsequent azidation step is also often performed at room temperature, leading to high yields. tpu.ru

The choice of solvent can also influence the reaction outcome. While aqueous media are common for diazotization reactions, other solvents may be employed in different synthetic strategies. The optimization of reaction conditions for copper-catalyzed azidations of aryl halides has also been extensively studied, with factors such as the choice of ligand and base being critical for achieving high yields.

Table 3: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Features | Typical Yield |

| Diazotization-Azide Introduction | Traditional method, unstable intermediate | Variable |

| Nucleophilic Substitution | Requires activated arenes or catalysis | Variable |

| Arenediazonium Tosylate Azidation | Stable intermediate, high yield, simple procedure | ~97% |

| Metal-Free Azidation | Avoids metal contamination, clean reaction | High |

This table provides a comparative overview of the different synthetic routes to this compound.

Reactivity and Mechanistic Investigations of 1 Azido 4 Bromobenzene

Azide (B81097) Group Reactivity in Chemical Transformations

The azide group is an energy-rich functional group known for its participation in various reactions, most notably cycloadditions and transformations involving nitrene intermediates.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The azide group of 1-azido-4-bromobenzene readily undergoes [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various unsaturated compounds like alkynes. smolecule.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only benign byproducts. vulcanchem.com

The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively produces 1,4-disubstituted 1,2,3-triazoles. vulcanchem.comorientjchem.org For instance, the reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst efficiently yields the corresponding triazole derivatives. orientjchem.orgresearchgate.net These reactions proceed under mild conditions and are highly valued in medicinal chemistry and materials science. orientjchem.org

Research has also explored thermal azide-alkene cycloadditions. In one study, reacting this compound with styrene (B11656) in a deep eutectic solvent at 80°C produced the corresponding Δ²-1,2,3-triazoline. rsc.org

Table 1: Examples of Cycloaddition Reactions with this compound

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| Propiolic acid | Cu(I) | 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 88% | orientjchem.org |

| Styrene | Choline chloride/urea, 80°C, 16h | 1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-1,2,3-triazole | 56% | rsc.org |

| Indole, Propargyl bromide | Cs₂CO₃, [bmim][PF₆]/H₂O, RT, 8h | 1-{[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole | 80% | scholarsresearchlibrary.com |

Nitrene Formation and Subsequent Reactions (e.g., Insertion Reactions)

Upon thermal or photolytic activation, aryl azides like this compound can extrude a molecule of nitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. nih.gov This 4-bromophenylnitrene intermediate is electron-deficient and can undergo several subsequent reactions.

These reactions include:

C-H Insertion: The nitrene can insert into carbon-hydrogen bonds of adjacent molecules. nih.gov

Addition to Double Bonds: It can add to alkenes to form three-membered aziridine (B145994) rings. nih.gov

Rearrangement: Phenylnitrenes are prone to rearrangement, often leading to the formation of 1-azacyclohepta-1,2,4,6-tetraene. rsc.orgpurdue.edu

While phenyl nitrenes have a strong tendency to undergo rearrangement, their bimolecular reactivity, such as insertion, is crucial for applications like polymer cross-linking in materials science. nih.govpurdue.edu The highly reactive nitrene generated from an azide can create covalent bonds within a polymer matrix, altering its physical properties. nih.gov

Reduction to Aromatic Amines

The azide group can be selectively reduced to an amino group (-NH₂), providing a straightforward route to the corresponding aromatic amine. This transformation is valuable as it converts the energetic azide into a stable and versatile amine functional group. lookchem.com

Various reducing agents can accomplish this transformation. A notable method involves using sodium borohydride (B1222165) (NaBH₄) in the presence of a homogeneous palladium catalyst (BINAP.PdCl₂). This system efficiently reduces a range of aryl azides, including this compound, to their primary amines in high yields within a short time. ias.ac.in In a specific example, this compound was converted to 4-bromoaniline (B143363) with a yield greater than 95% in just 15 minutes using this catalytic system in water. ias.ac.in Another method utilizes hydrazine (B178648) monohydrate with reusable Fe₃O₄ nanoparticles in an aqueous medium to achieve the reduction. rsc.org

Bromine Atom Reactivity in Chemical Transformations

The bromine atom on the benzene (B151609) ring of this compound is a versatile handle for introducing further molecular complexity, primarily through substitution and cross-coupling reactions. vulcanchem.com

Nucleophilic Substitution Reactions

The bromine atom on an aromatic ring, like in this compound, is generally less reactive towards nucleophilic substitution than its alkyl bromide counterparts. vulcanchem.com Aryl bromides typically require metal catalysis for substitution reactions to occur. vulcanchem.com However, the presence of the bromine atom still allows for the synthesis of diverse derivatives through various substitution pathways, making it a versatile intermediate. scbt.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound can be used in several key cross-coupling reactions while leaving the azide group intact for subsequent transformations. vulcanchem.com

Key examples include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid, to form a new C-C bond. beilstein-journals.orgjsynthchem.com This is a widely used method for synthesizing biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. researchgate.netmdpi.com It is a fundamental method for constructing aryl-alkyne structures and typically uses a palladium catalyst and a copper(I) co-catalyst. researchgate.netrsc.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. nih.gov

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a bifunctional linker in the construction of complex organic molecules. vulcanchem.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl | beilstein-journals.orgjsynthchem.com |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne | beilstein-journals.orgresearchgate.net |

| Heck | Alkene | Palladium catalyst | Substituted alkene | nih.gov |

Interplay of Azide and Halogen Moieties in Modulating Reactivity

The presence of both an azide (-N₃) group and a bromine atom on the same aromatic scaffold imparts a versatile and distinct reactivity profile to this compound. These two functional groups can often be addressed independently, enabling orthogonal synthesis strategies where one group is reacted while the other remains intact for subsequent transformations. vulcanchem.com

The azide group is primarily known for its participation in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." vulcanchem.com This reaction allows for the efficient and highly regioselective formation of stable 1,2,3-triazole rings. The azide functionality can also be reduced to a primary amine or undergo thermal or photolytic decomposition to form highly reactive nitrene intermediates. mdpi.com

Conversely, the bromine atom attached to the aromatic ring behaves as a typical aryl halide. While generally resistant to classical nucleophilic aromatic substitution (SNAr) due to the deactivating nature of bromine, it serves as an excellent handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. vulcanchem.com This reactivity is distinct from that of its aliphatic counterpart, 1-azido-4-(bromomethyl)benzene, where the benzylic bromine is highly susceptible to direct Sₙ2 substitution without the need for a metal catalyst. vulcanchem.com The reactivity of the aryl bromide in this compound is greater towards nucleophilic substitution compared to its chloro and fluoro analogs, enhancing its utility as a versatile synthetic intermediate. The electron-withdrawing nature of the bromine atom also influences the electron density of the benzene ring, thereby modulating the reactivity of the attached azide group. vulcanchem.com

This dual reactivity allows this compound to serve as a valuable building block for creating diverse and complex molecular architectures.

| Compound | Halogen Moiety | Reactivity of C-X Bond in Nucleophilic Substitution | Primary Application of Halogen |

|---|---|---|---|

| 1-Azido-4-fluorobenzene (B1279027) | Fluoro (-F) | Least reactive | Often used in SNAr if the ring is sufficiently activated |

| 1-Azido-4-chlorobenzene | Chloro (-Cl) | Moderately reactive | Metal-catalyzed cross-coupling |

| This compound | Bromo (-Br) | Most reactive (of the three) | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck) vulcanchem.com |

Mechanistic Studies of Reaction Pathways Involving this compound

Mechanistic investigations of this compound have largely centered on its most prominent reaction: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbeilstein-journals.org The compound is typically synthesized via the diazotization of 4-bromoaniline, followed by reaction with an azide source like sodium azide. tpu.ru Studies have focused on understanding the catalytic cycle, the nature of the active catalytic species, and the intermediates that govern the formation of the triazole product.

Radical-polar crossover (RPC) is a modern synthetic strategy that merges radical and ionic reaction steps within a single transformation, often enabled by photoredox catalysis. beilstein-journals.org A notable application of this strategy is the azido-alkynylation of alkenes, which provides access to valuable homopropargylic azides. rsc.org The general mechanism involves the generation of an azide radical, which adds to an alkene to form a carbon-centered radical. This radical intermediate is then oxidized by the photocatalyst to a carbocation, which is subsequently trapped by a nucleophilic alkyne species. beilstein-journals.org

This process typically employs hypervalent iodine reagents as a source of the azide radical under photocatalytic conditions. beilstein-journals.orgrsc.org While this methodology has been used to synthesize complex molecules, and products containing a bromo-phenyl moiety have been formed by using 4-bromostyrene (B1200502) as the alkene substrate, the existing literature does not detail the direct use of this compound as the azide radical precursor in this specific type of radical-polar crossover pathway.

Significant effort has been directed toward understanding the intermediates and transition states of the CuAAC reaction, which has evolved from early proposals of mononuclear mechanisms to a more recently accepted dinuclear pathway. nih.govbeilstein-journals.org Computational and experimental studies suggest that the catalytic cycle involves the cooperative action of two copper centers. researchgate.netscispace.com

The reaction is believed to proceed through several key intermediates:

Dicopper Acetylide Formation: The reaction initiates with the formation of a dicopper acetylide complex from the terminal alkyne substrate. beilstein-journals.orgscispace.com

Azide Coordination: The azide (e.g., this compound) then coordinates to one or both of the copper centers of the dicopper acetylide species. scispace.com

Cycloaddition and Metallacycle Intermediate: The cycloaddition proceeds, often through a six-membered copper-containing metallacycle as a key transition state or intermediate, leading to the formation of a dicopper triazolide. scispace.com

Protonolysis and Product Release: The final triazole product is released via protonolysis, regenerating the active catalyst for the next cycle. chemrxiv.org

In a related mechanistic study using a well-defined dicopper complex and 1-azido-4-fluorobenzene (a close analog of this compound), researchers were able to isolate and characterize a key intermediate: a dicopper complex featuring a symmetrically bridging 1,4-disubstituted 1,2,3-triazolide ligand. chemrxiv.org This work provided strong evidence for the viability of dicopper intermediates and suggested that product release can occur through a stepwise metal-ligand cooperative pathway, bypassing the traditionally proposed rate-limiting direct proton transfer step. chemrxiv.org

| Intermediate/Transition State | Reaction Pathway | Description |

|---|---|---|

| Dicopper Acetylide Complex | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | An initial intermediate formed from the terminal alkyne and two copper(I) ions. beilstein-journals.orgscispace.com |

| Six-membered Metallacycle | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A proposed intermediate or transition state resulting from the C-N bond formation between the coordinated azide and acetylide. scispace.com |

| Dicopper Triazolide Complex | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A stable intermediate formed after the complete cyclization, prior to product release. A related species has been isolated and characterized. chemrxiv.org |

| Aryl Nitrene | Thermal/Photolytic Decomposition | A highly reactive, neutral, monovalent nitrogen species formed upon extrusion of N₂ from the azide. mdpi.com |

Derivatization and Advanced Synthetic Methodologies Utilizing 1 Azido 4 Bromobenzene

Design and Synthesis of 1,2,3-Triazole Derivatives

The azide (B81097) functional group of 1-azido-4-bromobenzene is particularly useful for the construction of 1,2,3-triazole rings, which are important structural motifs in medicinal chemistry and materials science. vulcanchem.comsmolecule.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. vulcanchem.commdpi.com In this reaction, this compound reacts with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. vulcanchem.comvulcanchem.com The reaction is known for its mild conditions and high yields. vulcanchem.com

A variety of catalytic systems can be employed for CuAAC reactions involving this compound. For instance, a system using glucose and Benedict's reagent has been shown to be an effective and environmentally friendly method for generating the active Cu(I) species. mdpi.com In one study, the reaction of this compound with 1-chloro-4-prop-2-ynyloxybenzene in the presence of this catalytic system afforded 1-(4-Bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole in 73% yield. mdpi.com

Another efficient one-pot synthesis of 1,2,3-triazoles involves the reaction of indole, propargyl bromide, and various aryl azides, including this compound, in an ionic liquid-water mixture. scholarsresearchlibrary.com This method provides good to excellent yields of the desired triazole products. scholarsresearchlibrary.com

| Catalyst System | Alkyne Substrate | Product | Yield | Reference |

| Glucose/Benedict's Reagent | 1-chloro-4-prop-2-ynyloxybenzene | 1-(4-Bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole | 73% | mdpi.com |

| CuI in [bmim][PF6]/H2O | N-propargylindole | 1-{[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole | 80% | scholarsresearchlibrary.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click chemistry reaction that utilizes strained cyclooctyne (B158145) derivatives. The high ring strain of these alkynes allows them to react spontaneously with azides, such as this compound, to form triazoles. magtech.com.cn This method is particularly valuable in biological applications where the cytotoxicity of a copper catalyst is a concern.

The reaction rates of SPAAC can be influenced by factors such as pH and the specific buffer used. rsc.org It has been noted that the presence of sodium azide, often used as a preservative, can negatively impact the efficiency of SPAAC reactions. lumiprobe.com The reactivity in SPAAC is driven by the high strain of the cyclic alkyne, making the rational design of these reagents crucial for successful application. magtech.com.cn While specific examples detailing the use of this compound in SPAAC are not prevalent in the provided search results, the general principles of SPAAC are applicable to this azide. The reaction would involve combining this compound with a strained alkyne like a dibenzocyclooctyne (DBCO) derivative to yield the corresponding triazole product without the need for a metal catalyst.

Alternative Cycloaddition Chemistries

Beyond the well-known CuAAC, other catalytic systems can be employed to achieve different regioselectivities in the synthesis of triazoles from azides and alkynes. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative that typically yields 1,5-disubstituted 1,2,3-triazoles, complementing the 1,4-regioselectivity of CuAAC. organic-chemistry.orgnih.gov Ruthenium(II) complexes, such as Cp*RuCl(PPh₃)₂, are effective catalysts for this transformation, reacting with a broad range of azides and both terminal and internal alkynes. organic-chemistry.orgnih.gov The mechanism is believed to involve the formation of a six-membered ruthenacycle intermediate. nih.gov

The choice of catalyst can therefore dictate the isomeric outcome of the cycloaddition reaction, providing access to a wider range of triazole derivatives.

| Catalyst | Regioselectivity | Typical Product from Terminal Alkyne | Reference |

| Copper(I) | 1,4-disubstituted | 1-(4-bromophenyl)-4-substituted-1H-1,2,3-triazole | |

| Ruthenium(II) | 1,5-disubstituted | 1-(4-bromophenyl)-5-substituted-1H-1,2,3-triazole | organic-chemistry.org |

Strategies for Forming Nitrogen-Containing Heterocycles

The azide group of this compound is a precursor for the synthesis of various nitrogen-containing heterocycles beyond 1,2,3-triazoles. vulcanchem.commdpi.com The reactivity of the azide allows for its participation in various cyclization reactions. mdpi.com For example, organic azides can undergo intramolecular or intermolecular reactions to form five- and six-membered heterocyclic systems. mdpi.com

One strategy involves the thermally induced intramolecular nitrene insertion. For instance, after a Suzuki-Miyaura cross-coupling reaction to link an appropriate moiety to the ortho position of the azido (B1232118) group, heating can induce the azide to release nitrogen gas and form a reactive nitrene intermediate. This nitrene can then insert into a nearby C-H bond to form a fused heterocyclic system, such as a carbazole (B46965) derivative. researchgate.net

Additionally, the azide functionality can be utilized in multicomponent reactions to construct complex heterocyclic scaffolds. The Ugi four-component reaction, for example, can incorporate an azide to produce diverse heterocyclic products. mdpi.com

Functionalization through Bromine Displacement and Cross-Coupling

The bromine atom on the benzene (B151609) ring of this compound provides another handle for derivatization, which can be achieved through nucleophilic substitution or, more commonly, through metal-catalyzed cross-coupling reactions. scbt.comvulcanchem.com This allows for the introduction of a wide array of functional groups while leaving the azide moiety intact for subsequent transformations. vulcanchem.com

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. vulcanchem.comresearchgate.net

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, also catalyzed by palladium, to introduce an alkyne functional group. vulcanchem.com

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene under palladium catalysis. vulcanchem.com

These cross-coupling strategies are powerful tools for elaborating the structure of this compound, enabling the synthesis of complex molecules with diverse functionalities. vulcanchem.com For example, the Suzuki-Miyaura coupling of ortho-azidobromobenzene with arylboronic acids has been used as a key step in the synthesis of fused indole-heterocycles. researchgate.net

Multicomponent Reactions Incorporating this compound

This compound can be utilized in multicomponent reactions (MCRs), which are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product. vulcanchem.com A notable example is a three-component reaction for the synthesis of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives. In this one-pot procedure, indole, propargyl bromide, and an aryl azide like this compound are reacted in the presence of a copper(I) catalyst. scholarsresearchlibrary.com This approach is highly efficient for creating a library of diverse triazole compounds. scholarsresearchlibrary.com

Applications in Advanced Chemical Science

Catalysis and Reagent Design

1-Azido-4-bromobenzene plays a significant role as a precursor in the synthesis of specialized ligands for metal catalysis and has found applications in the field of organic electrochemistry. Its unique reactivity allows for the construction of complex molecular architectures that can influence and control chemical transformations.

The primary application of this compound in catalysis is as a precursor for synthesizing 1,2,3-triazole-containing ligands. mdpi.com These triazoles are formed through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netroyalsocietypublishing.org In this reaction, the azide (B81097) group of this compound reacts with a terminal alkyne to form a stable, 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

This methodology is highly valued for its simplicity, high yields, and tolerance of a wide range of functional groups. tpu.ru The resulting triazole ring is a robust and effective coordinating moiety for various transition metals. The bromine atom on the phenyl ring of the precursor can be retained in the final ligand or further functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties. scbt.com This tunability is crucial for optimizing the performance of metal catalysts in reactions such as olefin metathesis, cross-coupling reactions, and asymmetric catalysis. scholaris.ca

Research has demonstrated the synthesis of various 1,2,3-triazoles from aryl azides like this compound. For instance, studies have explored the use of a glucose/Benedict's reagent system as an environmentally friendly catalyst for the CuAAC reaction, successfully producing 1-(4-bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole from this compound and an alkyne. researchgate.net This highlights the modularity and accessibility of using this compound to generate a library of potential ligands for catalytic screening.

| Catalyst System | Reactants | Product | Yield | Reference |

| Glucose/Benedict's Reagent | This compound, 1-chloro-4-prop-2-ynyloxybenzene | 1-(4-Bromophenyl)-4-(4-chlorophenoxymethyl)-1,2,3-triazole | 73% | researchgate.net |

Organic electrochemistry offers a green and powerful alternative to traditional chemical synthesis by using electricity to drive reactions, often avoiding harsh reagents. acs.org While the direct electrochemical application of this compound is an emerging area, related studies demonstrate its relevance. For example, research into the regiodivergent azidoiodination of alkenes has utilized electrochemical methods. rsc.org In this work, an electrochemically-driven process could generate products like 1-(1-azido-2-iodoethyl)-4-bromobenzene, showcasing the compatibility of the azido-bromophenyl moiety with electrochemical conditions. rsc.org The study employed a system with a nickel anode and a platinum cathode to achieve the transformation, highlighting how electrode potential can be used to control reaction outcomes. rsc.org

The electrochemical behavior of aryl azides suggests potential for controlled reduction or oxidation to generate reactive intermediates. The development of electrochemical methods for C-N bond formation and other transformations involving aryl azides is an active area of research, promising more sustainable synthetic routes.

Materials Science and Polymer Chemistry

In materials science, this compound is a key component for creating functional polymers and modifying surfaces. scbt.comtpu.ru The azide group is particularly useful for its ability to participate in "click" reactions and for its photochemical reactivity, enabling the construction of complex and responsive materials.

This compound serves as a critical monomer or functionalizing agent in polymer synthesis. scbt.com The azide group provides a chemical handle for incorporating specific functionalities into a polymer backbone or as side chains. This is frequently achieved through CuAAC "click" chemistry, which allows for the efficient and orthogonal conjugation of the azide-containing unit to an alkyne-functionalized polymer or monomer. tpu.ruthieme-connect.com This approach has been used to create a wide array of materials, including hyperbranched polymers and block copolymers with precisely controlled architectures. researchgate.net

Furthermore, the azide group is photosensitive. researchgate.net Aromatic azides can be converted into highly reactive nitrene intermediates upon UV irradiation. photobiology.comthermofisher.com This property is exploited in the synthesis of photosensitive and photo-cross-linkable polymers. researchgate.netkoreascience.kr For example, polymers containing pendant aryl azide groups can be irradiated to form cross-links, rendering the material insoluble and altering its mechanical and chemical properties. This is a fundamental technology in photolithography and the fabrication of microelectronics. Research has shown that novel photosensitive polymers can be synthesized and their photo-cross-linking behavior evaluated using UV-Visible spectroscopy. researchgate.net

| Polymer Type | Synthesis Approach | Key Feature | Application Area |

| Functionalized Polymers | CuAAC "Click" Chemistry | Introduction of specific functionalities via triazole linkage. | Specialty materials, drug delivery. scbt.com |

| Photosensitive Polymers | Photochemical Cross-linking | UV-induced formation of cross-links via nitrene intermediates. | Photolithography, protective coatings. researchgate.netkoreascience.kr |

| Conjugated Copolymers | Palladium-catalyzed Suzuki Reaction | Incorporation of adamantyl groups to improve thermal and spectral stability. | Blue-light-emitting materials. researchgate.net |

The modification of material surfaces is crucial for applications ranging from biocompatible implants to advanced sensors. This compound and similar aryl azides are employed to covalently attach molecules or polymer films to various substrates. tpu.ruthieme-connect.com The azide group can be "clicked" onto surfaces previously functionalized with alkynes, creating a robust and stable linkage. thieme-connect.com

Alternatively, the photo-reactivity of the azide group can be used for surface functionalization. thermofisher.com By coating a surface with a derivative of this compound and then exposing it to UV light, the generated nitrene can insert into C-H bonds on the substrate, forming a direct covalent bond. This method is particularly useful for functionalizing inert surfaces that lack convenient chemical handles. This technique allows for the grafting of polymers from a surface, creating "polymer brushes" that can dramatically alter surface properties like wettability, biocompatibility, and adhesion.

Chemical Biology and Bioconjugation Strategies

This compound is a powerful tool in chemical biology, primarily used in bioconjugation and photoaffinity labeling to study complex biological systems. tpu.ru Its ability to form covalent linkages with biomolecules under specific conditions makes it invaluable for identifying protein targets, visualizing biological processes, and constructing complex biomolecular assemblies. acs.org

The azide group is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems, ensuring that it remains inert until a specific reaction is triggered. This is the basis for its use in click chemistry for labeling biomolecules in living systems. acs.org An alkyne-tagged biomolecule can be selectively labeled with an azide-containing probe (or vice-versa) via the CuAAC reaction.

Furthermore, this compound is a classic photoaffinity labeling reagent. photobiology.comresearchgate.net In this technique, a molecule of interest is modified with the 4-azidobromophenyl group. Upon introduction to a biological system (e.g., cell lysate or intact cells), the molecule binds to its target protein. Subsequent irradiation with UV light activates the azide group, generating a nitrene that covalently cross-links the molecule to its binding partner. thermofisher.com The bromine atom can serve as a heavy atom for crystallographic studies or as a site for further chemical modification. This strategy allows for the irreversible capture and subsequent identification of protein targets of drugs or metabolites. researchgate.net

| Technique | Role of this compound | Application |

| Click Chemistry | Provides a bioorthogonal azide handle for conjugation. | Labeling and tracking of alkyne-modified biomolecules (proteins, DNA). acs.org |

| Photoaffinity Labeling | Acts as a photo-activatable cross-linker to covalently trap binding partners. | Identifying protein-ligand interactions and mapping binding sites. photobiology.comresearchgate.net |

| Cross-linking Reagent | The bifunctional nature (azide and bromo-group) allows for linking two different biomolecules. | Studying protein-protein or protein-nucleic acid interactions. scbt.com |

Development of Complex Molecular Architectures for Biological Probing

This compound serves as a fundamental component in the construction of intricate molecular structures designed for probing biological systems. The azide group is particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. scbt.com Specifically, the Huisgen 1,3-dipolar cycloaddition between the azide on this compound and an alkyne-functionalized molecule results in the formation of a stable triazole ring. This reaction is a cornerstone in creating complex molecular architectures. scbt.com

The dual reactivity of the compound, with the azide group available for cycloaddition and the bromine atom for other substitutions, makes it an indispensable tool for building these sophisticated structures. smolecule.com For instance, researchers can first use the bromine atom in reactions like nucleophilic substitution and then utilize the azide for a subsequent click reaction, allowing for a stepwise and controlled assembly of complex probes.

Labeling of Biomolecules and Protein Modification

The ability to selectively tag and modify biomolecules is crucial for understanding their function in biological processes. This compound is instrumental in this area, primarily through bioconjugation techniques. The azide group facilitates bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

This compound is used to attach probes, such as fluorophores or affinity tags, to biomolecules like proteins and nucleic acids. smolecule.com This labeling enables researchers to visualize, track, and purify these molecules, providing insights into their interactions and functions within a cell. smolecule.com A common strategy involves a two-step process where the bromine atom is first used to attach the compound to a molecule of interest, leaving the azide group free to react with a reporter molecule via click chemistry. vulcanchem.com

Photoaffinity Labeling Reagents in Structural Proteomics

In the field of structural proteomics, which aims to understand the three-dimensional structure of proteins and their complexes, photoaffinity labeling (PAL) is a powerful technique. nih.gov Aromatic azides, such as this compound, are of particular interest as photoaffinity labeling reagents. thieme-connect.com

In a typical PAL experiment, a ligand containing a photoactivatable group, like the aryl azide of this compound, is introduced to its target protein. nih.gov Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate. nih.gov This nitrene can then form a covalent bond with amino acid residues in close proximity within the protein's binding site. nih.govresearchgate.net This process permanently attaches the ligand to its target, allowing for the identification of the binding site and providing valuable structural information. nih.gov The combination of photoaffinity labeling with mass spectrometry has become a key tool for elucidating ligand-receptor interactions. nih.govthieme-connect.com

Intermediate in Pharmaceutical and Biologically Active Molecule Synthesis

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical and biologically active molecules. scbt.com Its ability to undergo various chemical transformations allows for the creation of diverse chemical structures, some of which exhibit significant biological activity.

The formation of triazole derivatives through click chemistry is a prominent application in medicinal chemistry. Triazole-containing compounds are known to possess a range of biological activities, and this compound provides a reliable route to these structures. scholarsresearchlibrary.com Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, further expanding the diversity of molecules that can be synthesized from this starting material. scbt.com Research has shown that derivatives of this compound can serve as precursors to compounds with potential therapeutic applications. scholarsresearchlibrary.com

Analytical Chemistry Applications (as Reagents)

Beyond its role in synthesis, this compound also finds use as a reagent in analytical chemistry. scbt.com Its reactivity can be harnessed to develop new methods for detecting and quantifying various substances. scbt.com

Development of Detection and Quantification Methodologies

The azide functionality of this compound is central to its application in developing detection and quantification methods. Through click chemistry, it can be used to selectively tag molecules of interest with a reporter group, such as a fluorescent dye or an electrochemically active moiety. This tagging facilitates the sensitive and specific detection and quantification of the target molecule.

Integration with Advanced Spectroscopic and Chromatographic Techniques

The derivatives of this compound are often analyzed and utilized in conjunction with advanced analytical techniques. The unique spectral properties of the azide group, such as its characteristic absorption in infrared spectroscopy, can be used to monitor reaction progress. Furthermore, the introduction of this compound and its derivatives into analytical workflows can enhance the sensitivity and specificity of techniques like mass spectrometry and chromatography for the analysis of complex mixtures. scbt.com

Dye and Pigment Precursor Chemistry

This compound serves as a versatile precursor in the synthesis of various dyes and pigments, particularly azo dyes. The typical synthetic route involves the initial reduction of the azide functional group to an amino group, yielding 4-bromoaniline (B143363). This intermediate is then subjected to diazotization followed by coupling with a range of electron-rich aromatic compounds to produce a diverse palette of colors.

The conversion of this compound to 4-bromoaniline is a critical first step. Subsequently, the diazotization of 4-bromoaniline is carried out, typically using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-5°C), to form the corresponding diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as phenols and amines, to generate the final azo dye molecules. core.ac.uk

Detailed Research Findings

Research has demonstrated the synthesis of a series of disazo disperse dyes originating from 4-bromoaniline. core.ac.uk In one such study, 4-bromoaniline was first diazotized and coupled with 3-aminophenol (B1664112) to create an intermediate monoazo dye, 4-bromophenylazo-4'-amino-2'-hydroxybenzene. This intermediate was then further diazotized and coupled with a variety of coupling components to produce a series of disazo disperse dyes. core.ac.ukgoogle.com

The general scheme for the synthesis of these disazo dyes is presented below: Step 1: Synthesis of the Monoazo Intermediate 4-Bromoaniline is diazotized and coupled with 3-aminophenol.

Step 2: Synthesis of the Final Disazo Dyes The monoazo intermediate is diazotized and coupled with different aromatic couplers.

The yields and properties of some of the synthesized disazo dyes are summarized in the following table. core.ac.uk

| Dye | Coupler | Yield (%) | Melting Point (°C) | Color |

| 5a | 1,3-Dihydroxybenzene | 50 | 258-260 | Brown |

| 5b | 1-Naphthol | 68 | 214-216 | Brown |

| 5c | Phenol | 74 | 228-230 | Brown |

| 5d | 2-Naphthol | 65 | 240-242 | Brown |

| 5e | N,N-dimethylaniline | 60 | 210-212 | Brown |

| 5f | 4-cyano-2-nitrophenol | 55 | 268-270 | Brown |

The spectral characteristics of these dyes were analyzed using various spectroscopic techniques. The UV-Vis absorption spectra, in particular, revealed that some of these dyes exhibit absorption in the near-infrared region, which makes them potentially useful as organic photoconductors. core.ac.uk For instance, dyes 5d, 5e, and 5f showed absorption peaks at wavelengths such as 584 nm, 785 nm, and 738 nm. researchgate.net

The fastness properties of these dyes when applied to polyester (B1180765) and nylon fabrics have also been evaluated. The dyes generally exhibited good to excellent fastness to washing, sublimation, and rubbing. core.ac.ukiiste.org The lightfastness was also found to be good, with some variations depending on the specific dye structure and the fabric type. core.ac.uk For example, the presence of a cyano group in the coupler, as in dye 5f, was found to enhance the photostability on both polyester and nylon fabrics. core.ac.uk

These findings underscore the utility of this compound, through its conversion to 4-bromoaniline, as a valuable building block in the creation of a wide array of azo dyes with diverse shades and functional properties for various applications in the textile and materials science industries. core.ac.uklookchem.com

Spectroscopic Characterization and Computational Chemistry of 1 Azido 4 Bromobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-azido-4-bromobenzene. Both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as two doublets in the region of δ 7.0-7.6 ppm. tpu.ruthieme-connect.com This pattern is characteristic of a para-substituted benzene (B151609) ring. For instance, in a DMSO-d₆ solvent, the proton signals are observed as a doublet at δ 7.58 (J = 8.7 Hz, 2H) and another doublet at δ 7.09 (J = 8.7 Hz, 2H). tpu.ruthieme-connect.com

The ¹³C NMR spectrum provides information about the carbon framework. For this compound, characteristic signals for the aromatic carbons are observed. In CDCl₃, the signals appear at δ 139.2, 132.8, 120.7, and 117.8 ppm. rsc.org In CD₃OD, the chemical shifts are reported at δ 118.8, 122.0, 134.0, and 141.0 ppm. nih.gov The carbon attached to the azide (B81097) group (C-N₃) in analogous azidoarenes resonates in the range of δ 50–55 ppm.

| Nucleus | Solvent | Chemical Shift (δ ppm) and Coupling Constant (J Hz) | Reference |

|---|---|---|---|

| ¹H | DMSO-d₆ | 7.58 (d, J = 8.7 Hz, 2H), 7.09 (d, J = 8.7 Hz, 2H) | tpu.ruthieme-connect.com |

| CD₃OD | 7.51 (d, J = 8.4 Hz, 2H), 6.99 (d, J = 8.4 Hz, 2H) | nih.gov | |

| ¹³C | CDCl₃ | 139.2, 132.8, 120.7, 117.8 | rsc.org |

| CD₃OD | 141.0, 134.0, 122.0, 118.8 | nih.gov |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 198.02 g/mol . scbt.comnist.gov The presence of bromine is distinguished by a characteristic isotopic pattern, with peaks at M⁺ and M+2⁺ of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of aryl azides under electron ionization often involves the loss of a nitrogen molecule (N₂), a highly stable fragment. researchgate.net This initial fragmentation would lead to a significant peak at m/z corresponding to the C₆H₄Br⁺ radical cation. Further fragmentation of this ion can provide additional structural information. tutorchase.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

| Technique | m/z | Assignment | Reference |

|---|---|---|---|

| Electron Ionization (EI) | ~198/200 | [M]⁺ (Isotopic peaks for Br) | nist.gov |

| HRMS (ESI+) | 432.0533 | [M - N₂ + PPh₃ + H]⁺ (iminophosphorane adduct) | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The most prominent and diagnostic absorption band is that of the azide (-N₃) group. This asymmetric stretching vibration appears as a strong and sharp peak typically in the range of 2100-2130 cm⁻¹. nih.gov Specifically, a strong absorption band at approximately 2100 cm⁻¹ confirms the presence of the azide group. One study reported the azide stretch for this compound at 2108 cm⁻¹. nih.gov This region of the IR spectrum is often clear of other absorptions, making the azide peak a reliable indicator of its presence. Other expected absorptions would include those for C-H stretching of the aromatic ring and C-Br stretching, although the latter is in the fingerprint region and can be harder to assign definitively.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | ~2100 - 2130 | nih.gov |

| Aromatic C-H | Stretch | ~3000 - 3100 | |

| C-Br | Stretch | ~500 - 600 |

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The NIST Chemistry WebBook lists the availability of a UV/Visible spectrum for this compound, indicating that it absorbs light in the ultraviolet-visible range. nist.gov Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions. The presence of the azide and bromine substituents on the benzene ring will influence the position and intensity of these absorption bands.

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the structure, properties, and reactivity of this compound.

Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) calculations are commonly used to optimize the geometry of this compound and to calculate its electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, if available.

Furthermore, analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in predicting the molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the electron density at the azide group can be assessed to predict its regioselectivity in cycloaddition reactions. The presence of the electron-withdrawing bromine atom and the azide group influences the electronic distribution within the benzene ring.

Reaction Mechanism Simulations and Energetics

Computational methods are also employed to simulate reaction mechanisms involving this compound and to calculate the energetics of these pathways. nih.gov For example, transition state theory can be used to model the activation barriers for reactions such as the Huisgen 1,3-dipolar cycloaddition with alkynes. These simulations can help in understanding the step-by-step process of bond breaking and formation and can predict the feasibility and kinetics of a reaction under different conditions.

In the context of nucleophilic aromatic substitution (SNAr), theoretical studies have shown that for bromobenzene (B47551) derivatives, the reaction often proceeds through a concerted mechanism rather than forming a stable intermediate, especially when compared to more activated substrates like fluoronitrobenzene. researchgate.netdiva-portal.org Computational models can elucidate these mechanistic nuances and predict the relative reactivity of this compound compared to other similar compounds.

Molecular Conformation and Interaction Dynamics

The molecular conformation and interaction dynamics of this compound are dictated by the interplay of its constituent functional groups: the phenyl ring, the bromo substituent, and the azido (B1232118) group. The aromatic structure provides a rigid scaffold that influences its intermolecular interactions. scbt.com

Predicted Collision Cross Sections

The predicted Collision Cross Section (CCS) is a crucial parameter in analytical chemistry, particularly in ion mobility-mass spectrometry (IM-MS), as it provides information about the size and shape of an ion in the gas phase. Computational tools are often used to predict CCS values, aiding in the identification of compounds.

For this compound, predicted CCS values have been calculated for various adducts using the CCSbase prediction tool. uni.lu These values provide an important physicochemical descriptor for the compound.

Below is a table of predicted collision cross section values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.96614 | 130.1 |

| [M+Na]⁺ | 219.94808 | 141.4 |

| [M-H]⁻ | 195.95158 | 139.1 |

| [M+NH₄]⁺ | 214.99268 | 153.0 |

| [M+K]⁺ | 235.92202 | 126.8 |

| [M+H-H₂O]⁺ | 179.95612 | 133.1 |

| [M+HCOO]⁻ | 241.95706 | 159.3 |

| [M+CH₃COO]⁻ | 255.97271 | 184.0 |

| [M+Na-2H]⁻ | 217.93353 | 142.9 |

| [M]⁺ | 196.95831 | 146.6 |

| [M]⁻ | 196.95941 | 146.6 |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-azido-4-bromobenzene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-bromo-1-chlorobenzene with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. A general procedure includes stirring the reaction at 80°C for 1 hour followed by 3 hours at room temperature, with subsequent extraction using diethyl ether and purification via column chromatography . Optimizing stoichiometry (e.g., 1.2 equiv. NaN₃) and solvent choice (DMF for faster kinetics) improves yields. Monitoring reaction progress via TLC or NMR ensures minimal by-product formation.

Q. How is this compound characterized spectroscopically, and what key spectral markers validate its purity?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.3–7.5 ppm) due to para-substitution; the azide group does not produce distinct proton signals.

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .

- Mass Spectrometry : Molecular ion peak at m/z 212 (C₆H₄BrN₃⁺) .

Purity is validated by the absence of residual starting material peaks (e.g., chlorine in 4-bromo-1-chlorobenzene at δ 7.6–7.8 ppm).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from ignition sources; azides are shock-sensitive.

- Spill Management : Neutralize spills with dilute sodium hypochlorite (bleach) to degrade azides .

Advanced Research Questions

Q. How do catalysts like Cu(I) vs. Ru(II) influence the regioselectivity of Huisgen cycloaddition reactions involving this compound?

- Methodological Answer :

- Cu(I)-Catalyzed Reactions : Promote 1,4-regioselectivity in triazole formation due to the formation of a copper-acetylide intermediate. This is ideal for synthesizing linear 1,4-disubstituted triazoles .

- Ru(II)-Catalyzed Reactions : Favor 1,5-regioselectivity via a metallo-nitrene intermediate, enabling access to 1,5-disubstituted triazoles. Comparative studies show Ru(II) systems tolerate bulky alkynes better than Cu(I) .

- Table 1 : Catalyst Effects on Cycloaddition

| Catalyst | Regioselectivity | Key Advantage | Limitation |

|---|---|---|---|

| Cu(I) | 1,4-triazole | High yield (≥90%) | Sensitive to steric hindrance |

| Ru(II) | 1,5-triazole | Broad substrate scope | Requires inert conditions |

Q. What strategies resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

- Methodological Answer : Contradictions often arise from:

- Solvent Purity : Trace water in DMF reduces NaN₃ reactivity; use molecular sieves for anhydrous conditions.

- Temperature Control : Exothermic azide formation requires precise thermoregulation (e.g., 80°C ± 2°C) to avoid decomposition.

- By-Product Analysis : HPLC-MS identifies side products like aryl amines (from azide reduction) or dimerized species. Adjusting reaction time (≤4 hours) minimizes these .

Q. How can this compound be functionalized for bioorthogonal labeling in live-cell imaging?

- Methodological Answer :

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives to label azides without cytotoxic Cu(I). Ideal for tracking biomolecules in real-time .

- Two-Step Protocol :

Click Reaction : React this compound with DBCO-fluorophore (1:1 molar ratio, PBS buffer, 37°C, 1 hour).

Purification : Remove unreacted fluorophore via size-exclusion chromatography.

- Validation : Confocal microscopy confirms intracellular localization with <5% background signal .

Q. What computational methods predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model decomposition. Results show exothermic decomposition (~200 kJ/mol) releasing N₂ gas, with activation energy ~120 kJ/mol .

- Thermogravimetric Analysis (TGA) : Experimental data corroborates computational predictions, showing onset decomposition at 150°C .

- Risk Mitigation : Store below 25°C and avoid mechanical shock to prevent autocatalytic decomposition.

Data Contradiction Analysis

Q. Why do some studies report conflicting NMR shifts for this compound?

- Methodological Answer : Variations arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts aromatic protons by 0.1–0.3 ppm.

- Impurity Interference : Residual solvents (e.g., DMF) or moisture broaden peaks. Use high-purity deuterated solvents and dry samples over MgSO₄ .

- Instrument Calibration : Ensure NMR spectrometers are referenced to TMS (δ 0 ppm) for consistency across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。